3-Thiophen-2-yloxolan-3-ol
Description
3-Thiophen-2-yloxolan-3-ol is a heterocyclic compound featuring a fused thiophene (aromatic sulfur-containing ring) and oxolane (tetrahydrofuran-like oxygenated ring) system. The hydroxyl (-OH) group at position 3 of the oxolane ring distinguishes it from simpler thiophene-oxolane hybrids.
Properties
IUPAC Name |
3-thiophen-2-yloxolan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c9-8(3-4-10-6-8)7-2-1-5-11-7/h1-2,5,9H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDVTZXILPJOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-2-yloxolan-3-ol typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a thiophene derivative and an oxolane precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Thiophen-2-yloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiophene derivatives .
Scientific Research Applications
3-Thiophen-2-yloxolan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3-Thiophen-2-yloxolan-3-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific derivative and its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or block receptor sites to exert its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Thiophen-2-yloxolan-3-ol to structurally related compounds based on substituents, reactivity, and functional groups (Table 1).
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Thiophene Position : The thiophene ring’s substitution pattern (2-yl vs. 3-yl) alters electronic interactions. For example, 2-(Thiophen-3-yl)-1,3-dioxolane may exhibit stronger conjugation due to proximity of sulfur to the dioxolane oxygen, whereas this compound’s hydroxyl group introduces steric hindrance and hydrogen-bonding capacity.
Reactivity and Stability
- Sulfur Oxidation State : Unlike 4-hydrazinyl-1,1-dioxothiolan-3-ol (with a sulfone group) , this compound retains a thioether-like sulfur, making it less prone to oxidation but more nucleophilic.
- Aliphatic vs. Cyclic Alcohols : 6-(Thiophen-3-yl)hexan-2-ol has a flexible aliphatic chain, favoring esterification or etherification reactions, while the cyclic alcohol in this compound may undergo ring-opening reactions under acidic conditions.
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